molecular formula C11H23N3O3 B14412550 5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one CAS No. 84373-15-9

5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one

Katalognummer: B14412550
CAS-Nummer: 84373-15-9
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: TXFJTVRWTOQLLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one is a chemical compound with a unique structure that includes a triazinan ring substituted with butyl and methoxymethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazinan derivative with butyl and methoxymethyl reagents in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out in solvents like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research to fully understand the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Butyl-1,3-bis(diethylamino)methyl-5-methylimidazolidine-2,4-dione
  • 5-Butyl-1,3-bis(dimethylamino)methyl-5-methylimidazolidine-2,4-dione

Uniqueness

5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one is unique due to its specific substitution pattern and the presence of methoxymethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

84373-15-9

Molekularformel

C11H23N3O3

Molekulargewicht

245.32 g/mol

IUPAC-Name

5-butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one

InChI

InChI=1S/C11H23N3O3/c1-4-5-6-12-7-13(9-16-2)11(15)14(8-12)10-17-3/h4-10H2,1-3H3

InChI-Schlüssel

TXFJTVRWTOQLLO-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CN(C(=O)N(C1)COC)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.